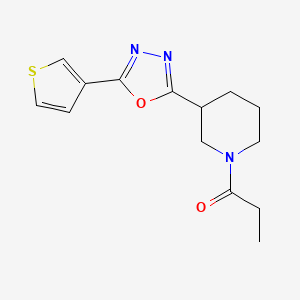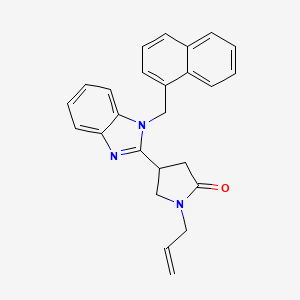![molecular formula C16H18FN3O3 B2767994 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 771503-08-3](/img/structure/B2767994.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane . It is related to a class of compounds known as spirohydantoins .
Synthesis Analysis
The synthesis of related compounds involves the reaction of yne-en-ynes with substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This domino reaction forms three carbon–carbon bonds and results in a diazaspiro[4.5]decane with exocyclic double bonds .Molecular Structure Analysis
The molecular structure of this compound is related to the structure of 2,4-dioxo-1,3-diazaspiro[4.5]decane . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include highly regioselective C–C coupling and spiro scaffold steps .Applications De Recherche Scientifique
- Application : Some derivatives of this compound have been identified as potent RIPK1 inhibitors. For instance, compound 41 exhibited significant inhibitory activity against RIPK1 with an IC50 value of 92 nM . This inhibition may have implications for treating diseases associated with dysregulated cell death pathways.
- Application : Compound 41 also demonstrated a notable anti-necroptotic effect in a necroptosis model using U937 cells . Understanding this mechanism could lead to therapeutic strategies for conditions where necroptosis contributes to tissue damage.
- Application : A series of 2,8-diazaspiro[4.5]decan-1-one derivatives, including compound 48, were identified as selective TYK2/JAK1 inhibitors. These compounds hold promise for treating inflammatory bowel disease (IBD) by modulating cytokine responses .
- Application : The TYK2/JAK1 inhibitors, including compound 48, may offer a novel therapeutic approach for managing IBD by targeting cytokine dysregulation .
- Application : Companies like ChemScene offer 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid for research purposes. Researchers can source this compound for their investigations or explore related impurities and bulk manufacturing .
RIPK1 Inhibition
Anti-Necroptotic Effects
TYK2/JAK1 Inhibition
Inflammatory Bowel Disease (IBD)
Custom Synthesis and Sourcing
Mécanisme D'action
Target of Action
The primary target of the compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases .
Mode of Action
The compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway . This interaction results in a significant reduction in necroptotic cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a form of programmed cell death. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby reducing necroptotic cell death . The downstream effects of this action include a decrease in inflammation, which is often driven by necroptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against ripk1 and its significant anti-necroptotic effect in a cellular model suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . These results indicate that the compound can effectively inhibit necroptosis and may have potential therapeutic applications in diseases driven by this form of cell death .
Orientations Futures
The future directions for this compound could involve further studies on its potential anticonvulsant activity, given the activity observed in related compounds . Additionally, further exploration of the synthesis process could lead to the development of more efficient methods for producing this compound .
Propriétés
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c17-11-4-6-12(7-5-11)18-13(21)10-20-14(22)16(19-15(20)23)8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMNTSMHHGMEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24825136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)

![3-(3-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2767918.png)
![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)



![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2767929.png)
![2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2767930.png)

![7-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2767932.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2767933.png)
![N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2767934.png)